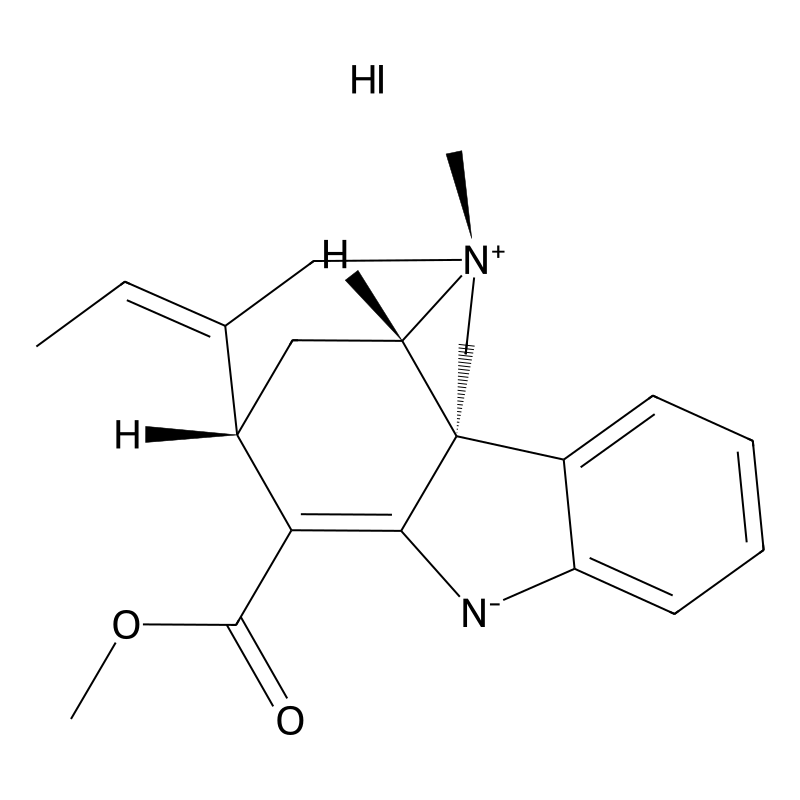

Akuammicine methiodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Akuammicine methiodide is the quaternary ammonium salt of akuammicine, a monoterpene indole alkaloid derived from the seeds of *Picralima nitida*. The parent compound, akuammicine, is primarily recognized as an agonist of the kappa-opioid receptor (κOR) with submicromolar affinity and potency [REFS-1, REFS-2]. As a quaternary derivative, akuammicine methiodide possesses a permanent, pH-independent positive charge, which fundamentally alters its physicochemical properties and biological activity profile compared to the tertiary amine parent compound, making it a specialized tool for specific research applications.

References

- [1] Hennessy, M. R., et al. (2024). Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine. *Journal of Medicinal Chemistry*, 67(23), 20842–20857.

- [2] Hennessy, M., et al. (2022). Late-stage derivatisation of akuammicine for probing kappa opioid receptor activity. *American Chemical Society Fall 2022 Meeting*. ACS.

Direct substitution of akuammicine methiodide with its parent tertiary amine, akuammicine, is invalid for most experimental protocols due to profound differences in physicochemical properties driven by the permanently cationic nitrogen. Unlike the free base, which exists in equilibrium between charged and uncharged states depending on pH, the quaternary salt is permanently charged. This modification significantly increases hydrophilicity and water solubility while drastically reducing its ability to passively cross lipid bilayers like the cell membrane or the blood-brain barrier [REFS-1, REFS-2]. These differences mandate the selection of the specific form based on requirements for aqueous solution handling, formulation, and biological target accessibility.

Processability Advantage: Enhanced Aqueous Solubility for In Vitro Assay Preparation

Quaternary ammonium salts are fundamentally more water-soluble than their corresponding tertiary amine free bases. The conversion of a tertiary amine to its quaternary ammonium salt results in a cationic molecule that exhibits strong ion-dipole interactions with water, significantly enhancing aqueous solubility [REFS-1, REFS-2]. While specific quantitative solubility data for akuammicine methiodide is not available in primary literature, the parent compound akuammicine is a lipophilic molecule (XLogP3 = 2.4 [3]) with limited water solubility, typical for indole alkaloids. The methiodide form is procured specifically to overcome this limitation in aqueous buffer systems.

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | High (characteristic of quaternary ammonium salts) |

| Comparator Or Baseline | Akuammicine (free base): Low (characteristic of lipophilic tertiary amine alkaloids) |

| Quantified Difference | Qualitatively significant increase in solubility in polar/aqueous solvents. |

| Conditions | Standard aqueous buffers (e.g., PBS, TRIS) used in biological assays. |

This allows for the preparation of stable, high-concentration aqueous stock solutions required for high-throughput screening and dose-response studies, avoiding the use of organic solvents like DMSO that can introduce experimental artifacts.

Experimental Control: Restricted Membrane Permeability for Isolating Extracellular Targets

The permanent positive charge of quaternary ammonium compounds, including akuammicine methiodide, prevents them from passively diffusing across lipophilic cell membranes [1]. In contrast, the tertiary amine precursor, akuammicine, can be protonated or deprotonated and the neutral form readily crosses membranes. This makes akuammicine methiodide the specific tool for selectively studying interactions with targets on the outer surface of the cell, such as the extracellular domains of G-protein coupled receptors (GPCRs) or ligand-gated ion channels, without the confounding effects of intracellular activity [2].

| Evidence Dimension | Cell Membrane Permeability |

| Target Compound Data | Effectively zero via passive diffusion |

| Comparator Or Baseline | Akuammicine (free base): High (as uncharged species) |

| Quantified Difference | Fundamentally different; membrane-impermeant vs. membrane-permeant. |

| Conditions | Standard cell culture and physiological buffer conditions. |

For researchers aiming to distinguish between extracellular and intracellular sites of action, procuring the membrane-impermeant methiodide form is essential for valid experimental design and unambiguous data interpretation.

Reproducibility Factor: pH-Independent Cationic State for Consistent Receptor Interaction

Akuammicine methiodide possesses a permanent positive charge that is independent of the solution's pH [1]. In contrast, its parent compound, akuammicine, is a tertiary amine with a pKa of 7.45 [2]. This means that in typical physiological buffers (pH 7.2-7.4), the parent compound exists as a mixture of both the protonated (cationic) and unprotonated (neutral) forms. For assays sensitive to the ligand's charge state, using the methiodide salt ensures that 100% of the molecules present a consistent cationic charge to the receptor binding site, eliminating variability due to minor pH fluctuations between experiments.

| Evidence Dimension | Cationic State at pH 7.4 |

| Target Compound Data | 100% (permanently charged) |

| Comparator Or Baseline | Akuammicine (free base, pKa 7.45): ~50% protonated (cationic) |

| Quantified Difference | Provides a homogenous, fully cationic ligand population vs. a heterogeneous mixture. |

| Conditions | Physiological buffer systems (pH ~7.4). |

This ensures higher run-to-run reproducibility in binding affinity (Ki) or functional potency (EC50/IC50) assays, as the active species concentration is not a variable function of buffer pH.

Selective Probing of Extracellular Receptor Sites in Cell-Based Assays

Due to its inability to cross cell membranes, this compound is the correct choice for experiments designed to exclusively activate or block receptors located on the cell surface, such as ion channels or the external domains of GPCRs, thereby preventing confounding signals from potential intracellular targets [1].

Development of Aqueous Formulations for High-Throughput Screening (HTS)

The enhanced aqueous solubility of the methiodide salt makes it highly suitable for HTS campaigns where compounds are prepared in aqueous buffers. This avoids the use of organic solvents like DMSO, which can interfere with assay performance and cell viability, ensuring more reliable screening data [2].

Use as a pH-Independent Cationic Ligand in Binding Studies

In quantitative pharmacology and biophysical studies where ligand charge is a critical parameter for interaction, the permanent, pH-independent positive charge of akuammicine methiodide provides a stable molecular probe. This ensures maximal reproducibility across experiments where buffer pH may vary slightly, a critical factor when determining precise binding constants [3].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

Explore Compound Types

C7H6N2O4

C7H6N2O4